Iodocetylic acid (123I)

Beschreibung

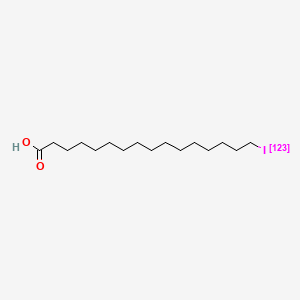

Structure

3D Structure

Eigenschaften

CAS-Nummer |

54510-20-2 |

|---|---|

Molekularformel |

C16H31IO2 |

Molekulargewicht |

378.32 g/mol |

IUPAC-Name |

16-(123I)iodanylhexadecanoic acid |

InChI |

InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)/i17-4 |

InChI-Schlüssel |

RNTWMPKPEATMJA-HHRLKWFBSA-N |

Isomerische SMILES |

C(CCCCCCCC(=O)O)CCCCCCC[123I] |

Kanonische SMILES |

C(CCCCCCCC(=O)O)CCCCCCCI |

Herkunft des Produkts |

United States |

Radiochemistry and Synthesis Methodologies of Iodocetylic Acid 123i

Strategies for Radioiodination of Precursor Molecules

The introduction of radioiodine into a molecule can be achieved through various synthetic routes. The choice of method depends on the precursor's molecular structure, the desired specific activity, and the need for reaction conditions that preserve the integrity of the target molecule. researchgate.netresearchgate.net Key strategies include nucleophilic exchange and electrophilic substitution reactions.

Copper-assisted nucleophilic substitution is a well-established and reliable method for radioiodinating aromatic compounds. researchgate.netmdpi.com This technique can be performed through either isotopic exchange (¹²³I for stable ¹²⁷I) or non-isotopic exchange (*I for another halogen like bromine) in aqueous or mixed solvent systems. researchgate.net The reaction is catalyzed by copper(I) ions, which facilitate the substitution of a leaving group on the precursor molecule with [¹²³I]iodide. nih.gov

This method has been successfully applied to the synthesis of various radiopharmaceuticals, including fatty acids. researchgate.net For instance, the preparation of [¹²³I]-β-Methyl iodophenyl-pentadecanoic acid ([¹²³I]-BMIPP), a widely used myocardial imaging agent, can be accomplished using a copper-assisted nucleophilic exchange. nih.gov The process is known for its reliability and suitability for producing "kit-type" preparations, making it adaptable for both small-scale laboratory syntheses and larger-scale manufacturing. researchgate.net

Table 1: Key Features of Copper-Assisted Nucleophilic Radioiodination

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Nucleophilic substitution of a leaving group (e.g., Br, I) with [¹²³I]iodide, catalyzed by Cu(I) ions. | researchgate.net, nih.gov |

| Precursors | Aromatic compounds with a suitable leaving group. | researchgate.net |

| Conditions | Typically conducted in acidic reducing conditions. | researchgate.net |

| Advantages | Reliable, high yield, suitable for "kit" preparations and manufacturing processes. | researchgate.net |

| Example | Synthesis of [¹²³I]-BMIPP for myocardial imaging. | nih.gov |

Iododestannylation is one of the most frequently used methods for radioiodination in research settings. acs.org This reaction involves the electrophilic substitution of a trialkylstannyl group (like tributyltin) on a precursor molecule with radioiodine. mdpi.commdpi.com The reaction typically proceeds smoothly and with high selectivity by using an in situ generated iodinating reagent, such as [¹²³I]NaI and an oxidizing agent (e.g., chloramine-T, peracetic acid). acs.orgmdpi.comscispace.com

This approach is valued because it generally produces high yields and high specific activity products. mdpi.com The tin-containing precursor is often synthesized from a corresponding halogenated compound. acs.org A significant advantage is that the radionuclide can be introduced in the final step of the synthesis, which minimizes the handling time of the radioactive material. mdpi.com However, a notable drawback concerns the stability and potential toxicity of the organotin precursors, which can complicate their use in clinical applications. acs.org

Beyond the most common methods, other advanced techniques have been developed for incorporating ¹²³I into organic molecules.

Iodide Replacement/Halogen Exchange: This method involves the direct replacement of a terminal halogen, such as bromine, with radioiodide. nih.gov While isotopic exchange reactions can produce high radiochemical yields (RCY >95% for some ¹²³I-labeled fatty acids), they often result in modest molar activity due to competition from non-radioactive species. acs.orgresearchgate.net Non-isotopic halogen exchange can be catalyzed by copper(II) salts or ammonium (B1175870) sulfate (B86663) to improve the RCY. nih.gov

Nickel(0)-Mediated Halogen Exchange: This approach uses a nickel(0) catalyst to facilitate the exchange of a bromine atom on an aryl or heteroaryl precursor with radioiodide. The reaction proceeds via oxidative addition of Ni(0) to the C-Br bond, followed by radioiodide exchange and reductive elimination to form the new C-¹²³I bond. acs.orgmdpi.com This method has been shown to produce various ¹²³I-labeled compounds with high radiochemical yields, ranging from 88% to 96%. mdpi.com

Iodine Monochloride Addition: For unsaturated fatty acids containing carbon-carbon double bonds, radioiodination can be achieved by the addition of iodine monochloride (ICl) labeled with ¹²³I across the double bond. nih.goviaea.org

Iododesilylation: In this technique, a silane (B1218182) group (e.g., aryltrimethylsilane) on a precursor is replaced with radioiodine. This method is generally less efficient than iododestannylation due to the greater stability of the carbon-silicon bond but has been used successfully for specific substrates, often in acidic media. acs.org

Precursor Design and Chemical Modification for Radioligand Development

The design of the precursor molecule is critical for developing a successful radioligand. Modifications to the chemical structure are made to optimize radiolabeling efficiency, in vivo stability, and biological targeting. iaea.orgnih.gov For fatty acid-based tracers, a primary challenge is the in vivo instability of the carbon-iodine bond, which can lead to deiodination and high background radioactivity. nih.goviaea.org

To address this, one common strategy is to attach the radioiodine to a phenyl group, which is then linked to the fatty acid chain. iaea.org This significantly enhances the chemical stability of the iodine atom. An example is 15-(p-iodophenyl)pentadecanoic acid (IPPA), where the iodine is stabilized on the para-position of a terminal phenyl ring. iaea.orgiaea.org

Further modifications can be made to alter the metabolic fate of the fatty acid. For instance, introducing a methyl branch into the fatty acid chain, as seen in 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), can inhibit β-oxidation. nih.govplos.org This metabolic trapping leads to delayed clearance from the target tissue (e.g., the myocardium), allowing for improved imaging. iaea.orgplos.org Another approach involves designing precursors that incorporate a prosthetic group, such as a tributylstannyl moiety, specifically for efficient radioiodination via iododestannylation in the final synthesis step. mdpi.com

Radiochemical Purity and Yield Optimization Techniques

Achieving high radiochemical yield (RCY) and purity is essential for the production of radiopharmaceuticals. Optimization involves systematically adjusting reaction parameters such as precursor amount, oxidizing agent concentration, reaction time, and pH. mdpi.comiaea.org

For example, in the iododestannylation of a PSMA inhibitor precursor, the optimal conditions were found to be 10 nmol of the ligand, 40 µg of chloramine-T as the oxidizing agent, and a reaction time of 5 minutes, which resulted in a labeling yield of 75.9 ± 1.0%. mdpi.com An excess of the oxidizing agent can sometimes lead to a decrease in yield due to the formation of undesirable side products. mdpi.com Similarly, for labeling o-iodohippuric acid, adjusting the pH to be acidic (below ~5) was critical for achieving quantitative labeling yields. iaea.org

After the labeling reaction, purification is necessary to remove unreacted radioiodide and chemical impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for purification and analysis. nih.govscispace.com Following purification, radiochemical purity is assessed using techniques like radio-HPLC and radio-thin-layer chromatography (radio-TLC). mdpi.com For clinical use, radiochemical purities of greater than 95-99% are typically required. nih.govmdpi.com

Stability Assessment of Radiolabeled Iodocetylic Acid (¹²³I) Formulations

The stability of the final radiolabeled formulation is a critical quality attribute. The compound must remain intact and pure from the time of synthesis through its intended use. A primary cause of degradation for radiopharmaceuticals is radiolysis, where the radiation emitted by the radionuclide generates free radicals that can break the chemical bonds of the labeled molecule. mdpi.com This leads to the formation of radiochemical impurities, such as free [¹²³I]iodide. mdpi.com

Stability studies are performed to evaluate the integrity of the compound over time and under various storage conditions. These studies often involve analyzing samples at different time points using HPLC to quantify the amount of the intact radiopharmaceutical versus any impurities. nih.govmdpi.com For some fatty acid analogues, studies have shown a sensitivity to dehalogenation. researchgate.net To enhance stability, formulations are often prepared with additives like human serum albumin or other radical scavengers and are sterilized by filtration before use. nih.govresearchgate.net

Molecular Interactions and Biological Mechanisms of Iodocetylic Acid 123i

Substrate Recognition and Transport Mechanisms

The entry of Iodocetylic acid (123I) into cells, particularly cardiomyocytes, is a facilitated process mediated by specific transport proteins. These transporters recognize long-chain fatty acids and shuttle them across the plasma membrane.

Role of Fatty Acid Transport Proteins (e.g., CD36)

The cluster of differentiation 36 (CD36), also known as fatty acid translocase, is a key membrane protein involved in the uptake of long-chain fatty acids. Animal and clinical studies with similar radioiodinated fatty acid analogs, such as 123I-β-methyl-iodophenyl-pentadecanoic acid (BMIPP), have demonstrated the significant role of CD36 in their myocardial accumulation. nih.gov In individuals with a deficiency in CD36, a notable decrease in the myocardial uptake of these fatty acid analogs is observed, suggesting that CD36 is a primary transporter for these molecules. nih.gov This deficiency leads to reduced accumulation of the tracer in the heart and a slower clearance from the bloodstream. nih.gov The mechanism involves the binding of the fatty acid to CD36 at the cell surface, which then facilitates its translocation into the cytoplasm.

| Transporter | Function in Fatty Acid Uptake | Impact of Deficiency on Radioiodinated Fatty Acid Analog Uptake |

| CD36 | Facilitates the transport of long-chain fatty acids across the plasma membrane. | Leads to a significant decrease in myocardial accumulation and delayed clearance from circulation. nih.gov |

Neuronal and Extraneuronal Uptake Systems (e.g., Uptake-1, Uptake-2)

While the primary focus of Iodocetylic acid (123I) research is on myocardial metabolism, the distribution and uptake in other tissues are also of interest. Neuronal and extraneuronal uptake systems, such as Uptake-1 and Uptake-2, are primarily known for their role in catecholamine transport. However, the transport of fatty acids and their analogs into nervous tissue is a complex process. While direct evidence for the involvement of Uptake-1 and Uptake-2 in Iodocetylic acid (123I) transport is not established, the general principles of substrate transport into neuronal and other tissues are relevant. The distribution of radiolabeled compounds can be influenced by various transporters, which may exhibit tissue-specific expression and substrate preferences.

Intracellular Metabolic Pathways and Fate

Once inside the cell, Iodocetylic acid (123I) undergoes a series of metabolic transformations that determine its retention and clearance from the tissue. These pathways provide insights into the cellular energy status.

Beta-Oxidation Pathway Investigations

The primary metabolic pathway for fatty acids is beta-oxidation, a mitochondrial process that breaks down fatty acids to produce acetyl-CoA. Studies using radioiodinated fatty acid analogs have been instrumental in investigating this pathway. The rate of metabolism of these analogs, including the release of radioiodine, can reflect the activity of beta-oxidation. nih.gov For instance, the metabolism of 6-[123I]iodophenylenanthic acid ([123I]IPEA), a medium-chain fatty acid analog, in the liver has been shown to strongly correlate with cellular ATP levels, which are an indicator of beta-oxidation activity. nih.gov Similarly, the metabolism of 123I-BMIPP is slowed by a methyl group at the beta-position, which prolongs its retention in the myocardium and allows for better imaging of fatty acid utilization. nih.gov

Deiodination Processes and Radioiodide Release

A key metabolic step for terminally radioiodinated fatty acids is deiodination, the process of releasing the radioiodide (123I-) from the fatty acid backbone. This process is linked to the metabolic activity of the tissue. nih.gov Studies with iodine-123 heptadecanoic acid ([123I]HDA) have shown that the release of free radioiodide from the myocardium is significantly reduced under conditions where fatty acid oxidation is inhibited. nih.gov In isolated rat hearts, inhibition of mitochondrial fatty acid transfer led to a marked decrease in the release of 123I-. nih.gov Similarly, in vivo studies in rats demonstrated that the amount of aqueous radioactivity, representing free iodide, was significantly lower in fed animals or those pretreated with an inhibitor of fatty acid oxidation compared to fasted animals. nih.gov This indicates that the deiodination process is coupled to the metabolic breakdown of the fatty acid.

| Condition | Effect on Fatty Acid Oxidation | Impact on Deiodination of [123I]HDA |

| Cardioplegia | Inhibition | Markedly reduced release of 123I-. nih.gov |

| Pharmacologic Inhibition | Inhibition | Markedly reduced release of 123I-. nih.gov |

| Fasting (in vivo) | Stimulation | Higher levels of aqueous radioactivity (free iodide). nih.gov |

| Feeding (in vivo) | Inhibition | Significantly decreased aqueous radioactivity. nih.gov |

Identification and Characterization of Radiolabeled Metabolites in Preclinical Models

The identification of metabolites of radioiodinated fatty acid analogs in preclinical models provides valuable information about their metabolic fate. Studies with [123I]-BMIPP in perfused rat hearts have identified several radiolabeled metabolites. nih.gov The major metabolite found in the perfusion buffer was identified as 2-(p-iodophenyl)acetic acid. nih.gov Within the heart tissue itself, other metabolites such as α-methyl-14-(p-iodophenyl)tetradecanoic acid and 12-(p-iodophenyl)-substituted-dodecanoic acid were identified. nih.gov The presence of these metabolites suggests that [123I]-BMIPP is metabolized through both alpha- and beta-oxidation pathways. nih.gov The profile of these metabolites can be influenced by the energy substrate available to the heart, with different patterns observed in the presence of oleate (B1233923), glucose with insulin, or acetate. nih.gov

| Compound | Metabolite(s) Identified | Metabolic Pathway Implicated |

| [123I]-BMIPP | 2-(p-iodophenyl)acetic acid, α-methyl-14-(p-iodophenyl)tetradecanoic acid, 12-(p-iodophenyl)-substituted-dodecanoic acid | Alpha- and Beta-Oxidation nih.gov |

Molecular Basis of Differential Uptake and Retention in Biological Systems

The utility of radioiodinated fatty acids, such as Iodocetylic acid (123I) and its analogues, in diagnostic imaging stems from their differential uptake and retention in various biological tissues and under different physiological and pathological states. This behavior is governed by a complex interplay of regional blood flow, cellular transport mechanisms, and intracellular metabolic pathways. The heart muscle, or myocardium, is a primary focus of study due to its high reliance on fatty acid oxidation for energy. nih.gov

The initial uptake of iodinated fatty acids into a tissue is largely proportional to the regional blood flow. nih.govpatsnap.com Following intravenous administration, compounds like 123I-hexadecenoic acid are rapidly cleared from the blood and accumulate in the myocardium. nih.gov However, the subsequent retention and metabolic fate of the tracer provide deeper insights into the metabolic status of the cells.

Transport across the myocyte membrane is a critical step. For certain analogues like [123I]-β-methyl iodophenyl-pentadecanoic acid ([123I]-BMIPP), the CD36 molecule, a fatty acid translocase, has been shown to play a significant role in facilitating its entry into the cell. nih.gov Studies have also demonstrated that the uptake of 123I-BMIPP into bacteria is mediated by a CD36-like fatty acid-transporting membrane protein, highlighting the importance of specific transporters in the uptake process. mdpi.com

Once inside the cell, the iodinated fatty acid is rapidly activated to its coenzyme A (CoA) ester. From this point, it can enter one of two primary metabolic pathways:

β-oxidation: The fatty acid is transported into the mitochondria and broken down to produce acetyl-CoA, which enters the tricarboxylic acid cycle for energy production. nih.gov This process is the primary energy source for the healthy heart under aerobic conditions. nih.gov Oxidation of omega-iodinated fatty acids results in the release of radioiodide, which is then washed out from the cell. nih.gov

Esterification: The fatty acid is incorporated into complex lipids, primarily triglycerides and phospholipids, for storage. nih.govoup.com

The balance between these two pathways is a key determinant of the tracer's retention and is highly sensitive to the metabolic state of the tissue. For example, in ischemic conditions where oxygen supply is limited, myocardial cells shift their primary energy source from fatty acid oxidation to anaerobic glycolysis. nih.gov This metabolic switch results in reduced β-oxidation of the iodinated fatty acid tracer, leading to altered retention patterns compared to healthy, well-oxygenated tissue. nih.gov This difference in metabolism between normal and ischemic tissue is the fundamental principle behind the diagnostic application of these tracers. nih.gov

The molecular structure of the fatty acid analogue can be modified to deliberately alter its metabolic processing and enhance its imaging characteristics. For instance, the presence of a methyl group in the β-position of [123I]-BMIPP inhibits its β-oxidation. nih.gov This slowing of metabolism leads to prolonged retention of the tracer within the cell, primarily in the form of stored triglycerides, which allows for improved quantitative imaging. nih.gov

Detailed Research Findings

Studies using isolated perfused rat hearts with (16-123I) iodohexadecanoic acid have provided detailed insights into its subcellular distribution and metabolism. nih.govoup.com Researchers observed that the presence of glucose, an alternative energy substrate, significantly alters the fatty acid's fate. nih.govoup.com The presence of glucose reduces the rate of fatty acid oxidation and promotes its esterification into triglycerides and polar lipids. oup.comoup.com

This shift is evident in the distribution of radioactivity within the cell. In the absence of glucose, a larger portion of the radioactivity is found as water-soluble products (catabolites from oxidation) in the non-mitochondrial (cytoplasmic) fraction. oup.com Conversely, when glucose is present, more activity is retained in the organic phase, particularly within the mitochondrial fraction, stored as polar lipids. oup.comoup.com

The following data tables summarize key findings from research on the uptake and metabolism of radioiodinated fatty acids.

Table 1: Subcellular Distribution of 123I Radioactivity in Isolated Rat Hearts

This table shows the percentage of total radioactivity recovered in mitochondrial and cytoplasmic fractions of rat hearts perfused with and without glucose, demonstrating how glucose shifts metabolism from oxidation (leading to cytoplasmic catabolites) to storage.

| Perfusion Condition | Mitochondrial Fraction (Organic Phase) | Cytoplasmic Fraction (Aqueous Phase) |

| Without Glucose | 76% | 80% |

| With Glucose | 61% | 73% |

Data derived from studies on (16-123I) iodohexadecanoic acid metabolism. oup.com

Table 2: Intracellular Distribution of 123I Radioactivity in the Organic Fraction of Rat Myocardium Over Time

This table illustrates the progressive incorporation of the fatty acid into complex lipids after injection, showing a decrease in free fatty acids and an increase in triglycerides and polar lipids over a 10-minute period.

| Time Post-Injection | Free Fatty Acids (% of Cardiac Activity) | Triglycerides (% of Cardiac Activity) | Polar Lipids (% of Cardiac Activity) |

| 150 seconds | < 1.5% | 5.5% | 6.5% |

| 10 minutes | - | 14% | 25% |

Data derived from studies on (16-123I) iodohexadecanoic acid metabolism. oup.com

Table 3: Effect of a CD36 Inhibitor on 123I-BMIPP Accumulation in E. coli

This table shows that blocking a CD36-like transporter significantly reduces the accumulation of 123I-BMIPP in E. coli at later time points, confirming the role of this transporter in the uptake mechanism.

| Incubation Time | Control (%ID/ng protein) | With CD36 Inhibitor (%ID/ng protein) |

| 1 hour | 10.8 | 10.8 |

| 3 hours | 3.52 | 2.41 |

| 6 hours | 2.68 | 1.07 |

Data derived from studies on 123I-BMIPP accumulation in bacteria. mdpi.com

Preclinical Pharmacokinetics and Biodistribution Studies Animal Models

In Vitro Cellular Uptake and Retention Kinetics

The cellular uptake of long-chain fatty acids like iodocetylic acid is a complex process that can involve passive diffusion and protein-mediated transport. nih.gov The mechanism often involves intracellular enzymes, such as acyl-CoA synthetases, which "trap" the fatty acid inside the cell by converting it into its acyl-CoA derivative, thereby driving further uptake. biologists.com Studies on fatty acid transport have identified several proteins, including fatty acid transport proteins (FATPs), that facilitate this process. biologists.com For instance, FATP4, an acyl-CoA synthetase located in the endoplasmic reticulum, has been shown to drive fatty acid uptake through this esterification mechanism. biologists.com The internalization of fatty acids can be an energy-dependent process. science.gov

Once inside the myocardial cell, ¹²³I-IHA enters the metabolic pathways of natural fatty acids. It is subject to esterification into complex lipids, such as triglycerides for storage, or undergoes β-oxidation for energy production. nih.gov The radioiodine label at the omega (ω) position is designed to be released from the molecule only after several cycles of β-oxidation. nih.gov This metabolic processing dictates the tracer's retention time within the cell.

In Vivo Biodistribution Profiling in Small Animal Models (e.g., Rodents)

Biodistribution studies in small animal models, such as mice and rats, are crucial for understanding the whole-body pharmacokinetics of ¹²³I-IHA. These studies map the organ-level accumulation and clearance of the tracer over time.

Following intravenous administration in mice, ¹²³I-IHA demonstrates rapid and high accumulation in the heart, an organ that heavily relies on fatty acid oxidation for energy. science.gov Significant uptake is also observed in other organs with active fatty acid metabolism, such as the liver and kidneys. The clearance from the heart is biphasic, reflecting an initial rapid phase associated with β-oxidation and a slower phase related to the turnover of the stored lipid pool. High levels of radioactivity in the blood can be a challenge, often caused by in vivo deiodination and the circulation of labeled metabolites, which may necessitate subtraction techniques for clear imaging of the myocardium. iaea.org

A representative biodistribution profile in mice showed high initial cardiac uptake, which then cleared over time. science.gov

Interactive Table: Biodistribution of a ¹²³I-labeled Fatty Acid Analogue in Mice (% Injected Dose per Gram)

| Time Post-Injection | Heart | Blood |

| 1 min | 9.03 | 4.95 |

| 5 min | 5.41 | 2.55 |

| 30 min | 2.15 | 0.57 |

| Data adapted from a study on a 99mTc-labeled hexadecanoic acid analogue, illustrating typical fatty acid tracer kinetics. science.gov |

The heart-to-blood ratio increases over time, indicating specific retention in the myocardium relative to the blood pool activity. science.gov For example, the heart-to-blood uptake ratio for a similar fatty acid tracer increased from 2.13 at 5 minutes to 3.76 at 30 minutes post-injection. science.gov

The metabolic state of the animal significantly influences the myocardial uptake and metabolism of ¹²³I-IHA. Studies using isolated perfused rat hearts have provided detailed insights into these effects.

Short-term fasting (e.g., 36 hours) in rats leads to a shift in myocardial metabolism towards greater reliance on fatty acids. nih.gov While this state does not significantly increase the initial uptake of ¹²³I-IHA, it markedly accelerates its metabolism. nih.gov Specifically, fasting decreases the storage of the fatty acid in the form of triglycerides and increases its degradation through β-oxidation. nih.gov This results in a faster decrease in radioactivity from the hearts of fasted animals compared to those in a fed state. nih.gov

Conversely, the presence of glucose as an alternative energy substrate reduces the myocardium's reliance on fatty acid oxidation. nih.gov In isolated rat hearts perfused with a glucose-containing medium, the oxidation of ¹²³I-IHA is reduced. nih.gov This leads to an increase in the total cardiac radioactivity and a higher proportion of the tracer being esterified and stored in triglycerides and polar lipids. nih.gov The presence of glucose leads to a more active esterification of the fatty acids taken up by the myocardial cells. nih.gov

Interactive Table: Effect of Physiological State on ¹²³I-IHA Myocardial Kinetics

| Physiological State | Key Effect on ¹²³I-IHA Metabolism | Resulting Tracer Kinetic Profile | Source(s) |

| Fasting | Increased β-oxidation, decreased storage | Faster clearance of radioactivity from the myocardium | nih.gov |

| Glucose Availability | Reduced β-oxidation, increased esterification/storage | Slower clearance, higher total cardiac radioactivity | nih.gov |

Kinetic Modeling of Tracer Disposition in Preclinical Systems

Mathematical modeling is employed to quantitatively analyze the dynamic data obtained from ¹²³I-IHA studies and to estimate key metabolic parameters. Compartmental models are frequently used to describe the distribution and exchange of the tracer between different physiological pools, such as the vascular space, the intracellular free fatty acid pool, and the intracellular pools of stored lipids and metabolic products. nih.gov

In studies with isolated perfused rat hearts, mathematical analysis of the myocardial time-activity curves has shown excellent correlation with direct intracellular measurements of the tracer's fate. nih.gov For instance, the correlation coefficients between the values of aqueous phases (metabolites), organic phases (stored lipids), and free fatty acids measured by intracellular analysis and those calculated with a compartmental model were consistently higher than 0.97. nih.gov This validates the use of external detection and kinetic modeling as a reliable, non-invasive method to study myocardial fatty acid metabolism and its response to physiological or pharmacological interventions. nih.gov

Comparative Preclinical Pharmacokinetic Analyses with Other Radiotracers

The pharmacokinetic profile of ¹²³I-IHA has been compared with other fatty acid tracers to understand the influence of chemical structure on biodistribution and metabolism.

One study compared ¹²⁵I-16-iodo-9-hexadecenoic acid (a variant of IHA) with ¹³¹I-17-iodo-heptadecanoic acid (¹³¹I-H0A) in dogs. researchgate.net The total myocardial uptake of the hexadecenoic acid tracer was found to be approximately 40% lower than that of the heptadecanoic acid tracer, suggesting that even a small difference in chain length can impact myocardial uptake. researchgate.net

Comparisons have also been made with structurally modified fatty acids designed for delayed clearance, such as 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP). The introduction of a methyl group in the beta position, as in BMIPP, inhibits β-oxidation, leading to prolonged retention in the myocardium compared to straight-chain analogues like IHA. osti.govnih.gov This allows for static SPECT imaging, whereas the rapid clearance of IHA is more suited for dynamic studies that measure metabolic rates. osti.govresearchgate.net

Studies comparing ¹²³I-IHA with ¹⁴C-palmitate, a natural fatty acid, in isolated rat hearts showed that both tracers undergo immediate and significant oxidation, especially in the absence of glucose. nih.gov This indicates that ¹²³I-IHA behaves similarly to natural fatty acids in the early phases of myocardial metabolism, validating its use as a metabolic tracer. nih.gov

Interactive Table: Preclinical Comparison of Myocardial Fatty Acid Tracers

| Tracer | Structural Feature | Key Preclinical Finding | Comparison Tracer(s) | Source(s) |

| Iodocetylic acid (IHA) | 16-carbon, ω-iodinated straight chain | Rapid uptake and β-oxidation. nih.gov Lower myocardial uptake than C17 analogue. researchgate.net | ¹⁴C-palmitate, I-H0A | nih.govresearchgate.net |

| Iodoheptadecanoic acid (H0A) | 17-carbon, ω-iodinated straight chain | ~40% higher myocardial uptake than IHA. researchgate.net | IHA | researchgate.net |

| BMIPP | 15-carbon, phenyl-terminated, β-methylated | β-methylation inhibits oxidation, leading to prolonged myocardial retention. osti.govnih.gov | IHA, IPPA | osti.govnih.gov |

| ¹⁴C-Palmitate | 16-carbon natural fatty acid | Shows immediate and important oxidation, similar to IHA, especially without glucose. nih.gov | IHA | nih.gov |

Advanced Imaging Principles and Methodological Research with Iodocetylic Acid 123i

Principles of Single-Photon Emission Computed Tomography (SPECT) for Iodine-123 Imaging

Single-Photon Emission Computed Tomography (SPECT) is a non-invasive nuclear imaging technique that provides functional information about organs by detecting gamma rays emitted from a radiotracer introduced into the body. news-medical.netnsec.ac.in For imaging with Iodine-123 (¹²³I), a specific set of principles and considerations are applied to ensure optimal image quality and diagnostic accuracy.

Photon Emission Characteristics and Detection Considerations

Iodine-123 is a radioactive isotope of iodine that decays by electron capture to tellurium-123, with a physical half-life of 13.22 hours. wikipedia.org This decay process results in the emission of gamma radiation with a principal photon energy of 159 keV, which is ideal for detection by the sodium iodide (NaI) crystal detectors used in modern gamma cameras. wikipedia.org This energy level provides a high photon flux, leading to approximately 20 times the counting rate of Iodine-131 (B157037) for the same administered dose, which enhances image quality. wikipedia.org

However, ¹²³I also has a complex decay scheme that includes the emission of high-energy photons, notably at 529 keV (1.3% abundance). mdpi.comufs.ac.za These high-energy photons can penetrate the septa of the collimators, particularly low-energy high-resolution (LEHR) collimators, and scatter within the detector, contributing to background noise and degrading image contrast. mdpi.comsnmjournals.org This phenomenon is a critical consideration in ¹²³I SPECT imaging. To mitigate this, medium-energy (ME) collimators are often recommended as they have thicker septa, which are better suited to reduce septal penetration by high-energy photons, resulting in improved image contrast and resolution. snmjournals.orgresearchgate.net

The detection system in SPECT consists of a gamma camera that rotates around the patient, capturing photons from multiple angles to create cross-sectional images. news-medical.net The 159 keV photons emitted by ¹²³I are well-matched to the energy resolution of these cameras. wikipedia.org

Image Reconstruction Algorithms and Methodological Enhancements

Once the gamma camera detects the photons, the raw data must be reconstructed into a three-dimensional image. This is accomplished using sophisticated image reconstruction algorithms. The two main categories of algorithms used in SPECT are filtered back-projection (FBP) and iterative reconstruction methods. snmjournals.org

Filtered Back-Projection (FBP): This is an analytical method that was traditionally used for SPECT reconstruction. The Chang algorithm is a modification of FBP that allows for attenuation compensation. snmjournals.org While computationally fast, FBP can be susceptible to noise amplification.

Iterative Reconstruction Algorithms: These methods, such as Maximum Likelihood-Expectation Maximization (ML-EM) and Ordered-Subset Expectation Maximization (OSEM), are now more commonly used. snmjournals.orgnih.gov These algorithms take a statistical approach, modeling the Poisson nature of photon emission. snmjournals.org They iteratively refine the image to best match the measured projection data, allowing for the incorporation of corrections for various physical degrading factors like attenuation, scatter, and collimator-detector response. snmjournals.orgnih.gov Studies have shown that iterative algorithms like Flash 3D and ReSPECT can improve image quality and lesion detectability in ¹²³I SPECT. nih.govresearchgate.net For instance, one study found that for ¹²³I-metaiodobenzylguanidine (MIBG) SPECT, the Flash 3D algorithm with an equivalent iteration number of 32 (for 4-hour acquisitions) and 16 (for 24-hour acquisitions) provided preferable image quality. nih.govresearchgate.net The ML-EM algorithm has demonstrated quantitative accuracy comparable to FBP but with a smaller relative noise magnitude. snmjournals.orgnih.gov

Methodological enhancements aim to improve the accuracy and quality of the reconstructed images. These include:

Attenuation Correction: Correcting for the absorption of photons within the patient's body, often using CT-based attenuation maps. researchgate.net

Scatter Correction: Compensating for photons that have been scattered and have a lower energy. Techniques like the dual-energy window (DEW) and triple-energy window (TEW) are commonly used. mdpi.comresearchgate.net The TEW method has been shown to perform better than DEW, especially at higher background activities. mdpi.com

Resolution Recovery: Accounting for the distance-dependent blurring of the imaging system. lu.se

These corrections, when incorporated into iterative reconstruction algorithms, can lead to quantitatively accurate images, with errors potentially as low as 3.8% when all corrections are applied. ufs.ac.za

Phantom Studies for Image Quality and Quantification Research

Phantom studies are essential for evaluating and optimizing the performance of SPECT imaging systems and reconstruction techniques without exposing patients to radiation. These studies use objects that mimic the size, shape, and radioactive uptake of human organs. mdpi.com

Development of Anthropomorphic and Spherical Phantoms

A variety of phantoms are used in ¹²³I SPECT research.

Anthropomorphic Phantoms: These are designed to realistically simulate parts of the human body. For instance, an anthropomorphic torso phantom has been used to evaluate simultaneous ⁹⁹ᵐTc/¹²³I imaging. nih.gov A Hoffman phantom, which simulates the brain, has been filled with ¹²³I solution to assess image quality with different collimators. snmjournals.org Neck-thyroid phantoms with small, fillable remnants have been developed to optimize postsurgical thyroid imaging. mdpi.com The use of 3D printing has enabled the creation of highly specific and detailed anthropomorphic phantoms, such as an abdomen phantom with a fillable liver and lesions. mdpi.com

Spherical Phantoms: Simple geometric phantoms, often containing spheres of different sizes, are used to investigate fundamental image quality metrics like lesion contrast and the partial volume effect. snmjournals.orgnih.govmdpi.com For example, a phantom containing a hot sphere of ¹²³I activity in a background distribution was used to evaluate the quantitative accuracy of different reconstruction methods. snmjournals.orgnih.gov

Assessment of Image Degradation Factors (e.g., Scatter, Attenuation, Cross-talk)

Phantoms are crucial for studying the physical factors that degrade SPECT image quality.

Scatter and Attenuation: The primary photopeak of ¹²³I at 159 keV is contaminated by scattered photons from its higher energy emissions. mdpi.com Phantom studies allow researchers to quantify the impact of scatter and evaluate the effectiveness of correction methods like DEW and TEW. mdpi.com Research has shown that scatter correction improves image contrast and the detectability of small remnants in phantom studies. mdpi.com Non-uniform attenuation compensation combined with scatter correction has been shown to produce images that are quantitatively accurate to within 15% of the true value in phantom experiments. snmjournals.orgnih.gov

Cross-talk: In dual-isotope imaging, where two different radionuclides are imaged simultaneously (e.g., ⁹⁹ᵐTc and ¹²³I), the close energy peaks (140 keV for ⁹⁹ᵐTc and 159 keV for ¹²³I) lead to "cross-talk," where photons from one isotope are detected in the energy window of the other. nih.govnih.govsnmjournals.org Anthropomorphic brain phantoms have been used extensively to develop and validate cross-talk correction methods. snmjournals.orgiitkgp.ac.in Studies using these phantoms have demonstrated that model-based cross-talk compensation can significantly improve image contrast and reduce errors in activity quantitation to less than ±5% for most brain structures. nih.gov

Standardization and Cross-Calibration Methods in Multi-System Imaging Research

Variations in gamma camera-collimator systems across different institutions can lead to significant differences in quantitative imaging metrics, such as the heart-to-mediastinum ratio (HMR) in cardiac ¹²³I-MIBG imaging. nih.govsnmjournals.org This variability hinders the establishment of universal diagnostic and prognostic thresholds.

To address this, cross-calibration methods using standardized phantoms have been developed. nih.govsnmjournals.orgnih.gov These phantom studies allow for the calculation of conversion coefficients that can standardize HMR values across different imaging systems. nih.govjst.go.jp For example, a large multi-center phantom study involving 84 institutions was conducted to create cross-calibration coefficients for HMR. nih.gov This standardization is crucial for the reliable application of quantitative ¹²³I SPECT in multi-center clinical trials and for translating research findings into clinical practice. nih.govmdpi.com The results from these studies have shown that HMRs obtained with various camera-collimator combinations can be converted to a standard HMR, improving the consistency of risk classification. nih.govsnmjournals.org

Methodological Advancements in Quantitative Preclinical SPECT Imaging

The utility of Single-Photon Emission Computed Tomography (SPECT) in preclinical research hinges on its ability to provide accurate quantitative data. For tracers like Iodocetylic Acid (¹²³I), which is used to study dynamic processes such as myocardial fatty acid metabolism, quantitative accuracy is paramount. Over the years, significant methodological advancements have enhanced the precision and reliability of preclinical SPECT imaging with Iodine-123 (¹²³I).

A primary area of advancement lies in the development and refinement of image reconstruction algorithms. Historically, filtered back-projection (FBP) was the standard. However, iterative reconstruction algorithms, such as Maximum Likelihood-Expectation Maximization (ML-EM), have become more prevalent. nih.gov Research comparing these methods for ¹²³I quantification has shown that while both can achieve high accuracy, ML-EM often produces images with a smaller relative noise magnitude. nih.gov

Furthermore, accurate quantification with ¹²³I requires robust compensation for image-degrading physical effects like photon attenuation and scatter. nih.gov The implementation of compensation schemes directly into the reconstruction algorithm has been a key methodological step. Studies using phantoms with non-uniform density have demonstrated that combining non-uniform attenuation compensation with either scatter subtraction or specialized filtering can yield images that are quantitatively accurate to within 15% of the true values. nih.gov

Table 1: Comparison of Reconstruction Algorithms for ¹²³I SPECT Quantitation

| Algorithm Feature | Filtered Back-Projection (FBP) | Maximum Likelihood-Expectation Maximization (ML-EM) |

|---|---|---|

| Quantitative Accuracy | Comparable to ML-EM with proper corrections. nih.gov | Comparable to FBP with proper corrections. nih.gov |

| Relative Image Noise | Higher relative noise magnitude. nih.gov | Smaller relative noise magnitude. nih.gov |

| Compensation Integration | Typically uses Chang's method for attenuation. nih.gov | Allows for integration of complex compensation schemes. nih.gov |

The unique photon emission characteristics of ¹²³I, which include multiple low-abundance, high-energy photons, can cause septal penetration in the collimators used in SPECT cameras, degrading image quality and quantification. nih.gov A significant methodological advancement, particularly relevant for cardiac imaging, is the development of deconvolution of septal penetration (DSP) techniques. nih.gov Studies using cardiac phantoms have shown that both 2-D and 3-D DSP methods can dramatically improve the accuracy of quantification compared to standard SPECT reconstruction. nih.gov The resulting heart-to-calibration ratios (HCRs) after DSP were significantly closer to the true values, demonstrating a marked improvement in quantitative accuracy. nih.gov

Another advanced methodology is the development of simultaneous dual-isotope SPECT imaging, which allows for the tracking of two different radiotracers at the same time, for instance, a drug labeled with ¹²³I and its delivery system labeled with Iodine-125 (¹²⁵I). nih.govresearchgate.net This required developing methods to correct for the overlapping gamma spectra and crosstalk between the two isotopes, in addition to standard scatter and attenuation corrections. nih.govresearchgate.net This technique provides a powerful tool in preclinical research to assess the in-vivo relationship between a compound and its carrier, offering insights into drug release, degradation, and excretion pathways. nih.gov

Integration with Hybrid Imaging Modalities (e.g., SPECT-CT Preclinical Co-registration)

The integration of SPECT with other imaging modalities, most notably Computed Tomography (CT), has created powerful hybrid imaging systems that are invaluable in preclinical research. nih.govmdpi.com SPECT/CT fuses the functional and metabolic information from the SPECT tracer with the high-resolution anatomical information from the CT scan. iaea.orgnih.gov This co-registration is performed during a single imaging session, minimizing variability from subject repositioning. nih.govhelsinki.fi

In preclinical studies involving Iodocetylic Acid (¹²³I), SPECT/CT provides precise anatomical localization for the observed tracer uptake. nih.gov While SPECT imaging reveals the functional distribution of the fatty acid analog in an organ like the heart, the CT scan provides the detailed morphological context. helsinki.fi This fusion of functional and anatomical data significantly improves the specificity and accuracy of the findings, enhancing researcher confidence. nih.govmdpi.com

A critical technical advantage of the integrated CT is its use for generating attenuation maps. iaea.orgnih.gov The CT data, which reflects the X-ray density of the tissues, can be calibrated and used to correct the SPECT emission data for photon attenuation on a patient-specific basis. nih.gov This leads to a significant improvement in the quantitative accuracy of the SPECT images compared to using calculated or assumed attenuation coefficients. iaea.org

Preclinical multi-pinhole SPECT/CT systems offer high sensitivity and spatial resolution (often sub-millimeter), making them ideal for small animal research. helsinki.fi This technology enables longitudinal studies in a single animal, reducing the number of animals required and eliminating artifacts that can arise from post-mortem tissue analysis. helsinki.fi The ability to track a tracer like Iodocetylic Acid (¹²³I) in real-time throughout the whole body provides comprehensive information on its biodistribution, target affinity, and kinetics. helsinki.fi This capability is essential for drug development and for understanding the in-vivo behavior of novel therapeutic and diagnostic agents. nih.govhelsinki.fi

Table 2: Advantages of Preclinical SPECT/CT Integration

| Feature | Description | Benefit in Preclinical Research |

|---|---|---|

| Data Fusion | Combines functional SPECT data with anatomical CT data in a single, co-registered image. iaea.orgnih.gov | Provides precise anatomical context to tracer uptake, improving localization and characterization of findings. nih.govnih.gov |

| Attenuation Correction | Uses CT data to create accurate, patient-specific maps for correcting photon attenuation. iaea.orgnih.gov | Improves quantitative accuracy of SPECT data, leading to more reliable measurements. iaea.org |

| Longitudinal Studies | Enables non-invasive imaging of the same animal over time. helsinki.fi | Reduces inter-animal variability, lowers the number of animals needed, and allows for monitoring of dynamic processes. helsinki.fi |

| High Resolution | Modern preclinical systems provide high sensitivity and sub-millimeter spatial resolution. helsinki.fi | Allows for detailed visualization and analysis of tracer distribution in small animal models. helsinki.fi |

Analytical Characterization and Quality Control of Iodocetylic Acid 123i

Chromatographic Techniques for Purity and Identity Confirmation

The assessment of purity and the confirmation of identity for Iodocetylic Acid (¹²³I) are critical quality control steps. Chromatographic techniques are central to this process, providing the necessary resolution to separate the radiolabeled product from its precursors, by-products, and potential radiochemical impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the radiochemical purity and confirming the identity of Iodocetylic Acid (¹²³I). This technique offers high resolution and sensitivity, enabling the separation and quantification of the desired radiolabeled fatty acid from closely related chemical species.

Research findings indicate that reverse-phase HPLC (RP-HPLC) is a highly effective modality for analyzing radioiodinated fatty acids. umich.edu A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. umich.edu The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, frequently containing an acid like acetic acid to ensure the carboxylic acid group of the analyte remains protonated. umich.edu For instance, a mobile phase of methanol, water, and acetic acid in a ratio of 86:9:5 has been successfully used for the analysis of similar iodophenyl fatty acids. umich.edu

Detection is a key aspect of the HPLC analysis of radiopharmaceuticals. A dual-detector system is commonly employed, featuring a UV detector and a radioactivity detector in series. umich.edu The UV detector, typically set at a wavelength like 254 nm, identifies the non-radioactive standard and other UV-absorbing compounds, confirming the retention time and identity of the analyte. umich.edu The radioactivity detector, such as a solid scintillator flow cell, specifically measures the elution of the ¹²³I-labeled compound, allowing for the precise determination of radiochemical purity by integrating the peak areas. umich.edu The radiochemical purity of radioiodinated compounds analyzed by HPLC often exceeds 95-99%. mdpi.comresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column | Reverse-phase C18 (e.g., Waters µ-Bondapak, Partisil 10 ODS-2) | umich.edu |

| Mobile Phase | Methanol/Water/Acetic Acid (e.g., 86/9/5 v/v/v) | umich.edu |

| Flow Rate | 1-2 mL/min | umich.edu |

| Detection | Simultaneous UV (e.g., 254 nm) and Radiometric (flow) detection | umich.edu |

| Purpose | Confirmation of identity (by retention time vs. standard) and determination of radiochemical purity | umich.edusnmjournals.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simpler and more rapid, albeit less resolving, alternative or complementary technique to HPLC for assessing radiochemical purity. nih.gov It is particularly useful for routine quality control checks due to its speed and low cost.

In a typical TLC analysis of Iodocetylic Acid (¹²³I), a small spot of the sample is applied to a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel or cellulose (B213188) on a solid backing. umich.edu The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation occurs as the mobile phase ascends the plate by capillary action, and different components travel at different rates based on their affinity for the stationary phase and solubility in the mobile phase.

For iodinated fatty acids, a nonpolar solvent system might be used with a silica gel plate. After development, the positions of the radioactive spots are determined using a radio-TLC scanner or by autoradiography. The Rf value (retention factor), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated. By comparing the Rf value of the main radioactive spot to that of a non-radioactive standard, the identity can be inferred. The radiochemical purity is calculated by quantifying the radioactivity in the spot corresponding to Iodocetylic Acid (¹²³I) as a percentage of the total radioactivity on the chromatogram. nih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation

While chromatographic methods confirm identity based on retention characteristics, spectroscopic and spectrometric techniques provide definitive structural information. For radiopharmaceuticals, these methods are typically applied to the non-radioactive ("cold") standard or the synthetic precursors to avoid handling large amounts of radioactivity and to prevent instrument contamination.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of the non-radioactive iodocetylic acid standard. Techniques like Electrospray Ionization (ESI) are commonly used, often in the negative ion mode (neg-ESI-MS) which readily deprotonates the carboxylic acid moiety to produce an abundant [M-H]⁻ ion. snmjournals.orgnih.gov This provides a direct measurement of the molecular mass, confirming that the correct iodine atom has been incorporated and that the fatty acid chain has the correct length.

High-Resolution Mass Spectrometry (HRMS) offers an even greater level of confidence by measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the molecule. By comparing the experimentally measured exact mass with the theoretical mass calculated for the expected formula of iodocetylic acid, the molecular composition can be unequivocally confirmed, distinguishing it from other potential isobaric impurities. plos.org Tandem MS (MS/MS) can further be used to fragment the molecule and analyze the resulting pattern, providing additional structural confirmation. nih.govacs.org

| Technique | Expected Observation | Information Gained | Source |

|---|---|---|---|

| ESI-MS (Negative) | [M-H]⁻ ion at m/z ≈ 397.1 | Confirmation of Molecular Weight | snmjournals.org |

| HRMS (Negative) | Exact mass of [M-H]⁻ (Calculated: 397.1296) | Confirmation of Elemental Formula (C₁₆H₃₀IO₂⁻) | plos.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (for non-radioactive precursors/analogs)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules. It is applied to the non-radioactive precursors and the final non-radioactive iodocetylic acid standard to verify their chemical structure before the introduction of the ¹²³I isotope. mdpi.comresearchgate.net

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For a compound like iodocetylic acid, the ¹H NMR spectrum would show characteristic signals for the aliphatic chain protons, the protons on the carbon bearing the iodine atom, and the protons adjacent to the carboxylic acid group. umich.edunih.gov For example, in a similar compound, p-iodophenylpentadecanoic acid, the aliphatic chain protons appear as a broad envelope, while the protons alpha and beta to the phenyl ring and carboxyl group show distinct multiplets. umich.edu

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and provides information about their chemical environment (e.g., C=O of the carboxylic acid, C-I of the iodinated carbon, and the various CH₂ groups of the alkyl chain). Together, 1D and 2D NMR experiments can definitively establish the constitution and isomeric purity of the non-radioactive standard. researchgate.net

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| -(CH₂)₁₂- | ~1.26 | Envelope/Multiplet | umich.edu |

| -CH₂CO₂H | 2.3-2.8 | Multiplet | umich.edu |

| Ar-CH₂- | 2.3-2.8 | Multiplet | umich.edu |

| Aromatic C-H | ~7.42 | Quartet (A₂X₂) | umich.edu |

Radiometric Quantification and Calibration Procedures

Accurate measurement of the amount of radioactivity in a preparation of Iodocetylic Acid (¹²³I) is essential. This quantification is performed using a dose calibrator, which is a gas-filled ionization chamber that measures the total ionization current produced by the photons emitted from the radionuclide. snmjournals.org

The accuracy of a dose calibrator measurement for ¹²³I is subject to several variables, and proper calibration procedures are mandatory. nih.gov Standard instrument settings for ¹²³I can result in significant measurement errors, sometimes exceeding 10-20%. snmjournals.orgnih.gov This is due to factors such as the specific geometry of the sample (e.g., vial vs. syringe) and the composition of the container (glass vs. plastic), which can affect photon attenuation. snmjournals.org

Therefore, a site-specific calibration procedure is required. This involves using a reference source of ¹²³I with activity traceable to a national standards laboratory, such as the National Institute of Standards and Technology (NIST). snmjournals.org A calibration factor (CF) is determined for each specific container type and geometry used in practice. snmjournals.org The CF is the ratio of the true (reference) activity to the activity measured by the dose calibrator. The correct activity of a sample is then found by multiplying the instrument reading by this empirically determined CF. snmjournals.orgresearchgate.net

Furthermore, the radionuclidic purity of the ¹²³I preparation must be considered. nih.gov Depending on the production method, ¹²³I can be contaminated with other iodine isotopes, such as ¹²⁴I. nih.govnih.gov These impurities emit photons of different energies and can significantly affect the dose calibrator reading, often leading to an overestimation of the ¹²³I activity, especially as the ¹²³I decays. nih.gov In some cases, a copper sleeve can be placed around the sample to absorb the low-energy photons from ¹²³I, allowing the measurement to be based primarily on the higher-energy 159 keV photons, which can help in certain quality control procedures. richtlijnendatabase.nl

Method Development for Metabolite Profiling and Identification in Biological Samples

The development of robust analytical methods for metabolite profiling is critical for understanding the in vivo behavior of Iodocetylic acid (¹²³I). The metabolic fate of this radioiodinated fatty acid analogue dictates its retention and clearance from target tissues, such as the myocardium, which is fundamental to the interpretation of scintigraphic images. Method development focuses on the separation, identification, and quantification of the parent compound and its various metabolic byproducts in complex biological matrices like plasma and tissue homogenates. While specific literature on the metabolite profiling of Iodocetylic acid (¹²³I) is not extensively detailed, the methodologies employed for other clinically relevant radioiodinated fatty acids, such as 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA) and 15-(p-[¹²³I]-iodophenyl)-3-(R,S)-methylpentadecanoic acid (¹²³I-BMIPP), provide a comprehensive framework for this process. snmjournals.orgscispace.comsnmjournals.org

The primary analytical challenge is to differentiate the intact radiolabeled fatty acid from its metabolites, which may include catabolic breakdown products and conjugates. snmjournals.org The metabolic pathway for straight-chain fatty acids typically involves β-oxidation, where two-carbon units are sequentially cleaved. snmjournals.org However, modifications to the fatty acid structure, such as the introduction of a phenyl group or methyl branching, are designed to alter this process, thereby increasing myocardial retention for better imaging. scispace.comsnmjournals.org Therefore, analytical methods must be sensitive and specific enough to identify the subtle structural changes that signify metabolic transformation.

Research Findings on Analytical Methodologies

Research into analogous compounds like ¹²³I-BMIPP has established a multi-step analytical workflow involving sample preparation, chromatographic separation, and spectrometric identification.

Sample Preparation and Extraction: The initial step involves extracting total lipids from biological samples, such as myocardial biopsies or plasma. This is crucial for isolating the radiolabeled compounds from the aqueous phase. The recovery efficiency of the extraction process is an important parameter that must be quantified and corrected for, with average recoveries typically around 96%. snmjournals.org

Chromatographic Separation: Once extracted, the lipid fraction is subjected to chromatographic techniques to separate the different components based on their physicochemical properties.

Thin-Layer Chromatography (TLC): TLC is a widely used technique for the initial separation of lipid classes. It effectively separates the parent fatty acid from more complex lipids like triglycerides and diglycerides. snmjournals.org The distribution of radioactivity across the developed TLC plate is then measured to quantify the percentage of the radiotracer in each lipid fraction. snmjournals.org Studies on analogues show significant differences in their incorporation into triglycerides, a key factor influencing their retention. scispace.com For example, the straight-chain IPP is rapidly incorporated into triglycerides, whereas the branched-chain DMIPP shows very slow conversion. scispace.com

High-Performance Liquid Chromatography (HPLC): For more detailed analysis and higher resolution, HPLC is the method of choice. Reverse-phase HPLC is particularly effective for separating the parent fatty acid from its various oxidative metabolites. snmjournals.org In studies of ¹²³I-BMIPP, HPLC analysis of perfusate from isolated rat hearts identified several shorter-chain iodophenyl metabolites, demonstrating that the compound undergoes both α- and β-oxidation. snmjournals.org

The table below summarizes typical chromatographic conditions used for the analysis of radioiodinated fatty acid metabolites.

Table 1: Illustrative Chromatographic Methods for Radiometabolite Separation

| Technique | Stationary Phase | Mobile Phase System (Illustrative) | Separated Components | Reference |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Heptane/Diethylether/Acetic Acid | Free Fatty Acids, Triglycerides, Diglycerides, Phospholipids | snmjournals.org |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase Column | Acetonitrile/Water with Trifluoroacetic Acid (Gradient) | Parent Fatty Acid, Shorter-chain Acyl-CoA metabolites (e.g., IPC2, IPC4, IPC6) | snmjournals.org |

Metabolite Identification and Structure Elucidation: The definitive identification of metabolites requires advanced spectrometric techniques.

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS), especially using techniques like electrospray ionization (ESI) and tandem MS (MS/MS), allows for the precise determination of the mass-to-charge ratio (m/z) and fragmentation patterns of metabolites. snmjournals.org This provides unequivocal structural identification. For instance, negative ESI-MS/MS was used to identify the metabolite 4-(p-iodophenyl)butyric acid (IPC4) and 2-(p-iodophenyl)acetic acid (IPC2) from ¹²³I-BMIPP metabolism, confirming the oxidative pathways involved. snmjournals.org

Research has shown that while methyl-branching in ¹²³I-BMIPP slows down metabolism compared to straight-chain analogues, it does not stop it completely. scispace.comsnmjournals.org The slow release of radioactivity from the myocardium is largely due to the gradual washout of these identified catabolites. snmjournals.org

The table below details key metabolites identified from analogous radioiodinated fatty acids, which informs the expected metabolic products for Iodocetylic acid (¹²³I).

Table 2: Key Identified Metabolites of Analogous Radioiodinated Phenyl Fatty Acids

| Parent Compound | Identified Metabolite | Proposed Structure/Name | Analytical Method | Significance | Reference |

| ¹²³I-BMIPP | IPC12 | 12-(p-iodophenyl)dodecanoic acid | HPLC-MS | Product of initial α- and/or β-oxidation cycles | snmjournals.org |

| ¹²³I-BMIPP | IPC6 | 6-(p-iodophenyl)hexanoic acid | HPLC-MS | Intermediate β-oxidation product | snmjournals.org |

| ¹²³I-BMIPP | IPC4 | 4-(p-iodophenyl)butyric acid | HPLC-MS/MS | Intermediate β-oxidation product | snmjournals.org |

| ¹²³I-BMIPP | IPC2 | 2-(p-iodophenyl)acetic acid | HPLC-MS/MS | Final major catabolite from β-oxidation | snmjournals.org |

| ¹²⁵I-IPPA | Hydrophilic catabolites | Not specified | Not specified | Indicates significant metabolism | jst.go.jp |

These established methods provide a clear and effective strategy for the analytical characterization of Iodocetylic acid (¹²³I) metabolites. By applying a combination of lipid extraction, multi-modal chromatographic separation, and mass spectrometric analysis, a comprehensive profile of its in vivo metabolic fate can be developed, which is essential for validating its role and interpreting its behavior as a metabolic imaging agent.

Investigative Research Applications of Iodocetylic Acid 123i in Preclinical Models

Assessment of Myocardial Fatty Acid Metabolism in Animal Models

Under normal physiological conditions, the heart primarily utilizes long-chain fatty acids for its energy production. nih.gov However, in pathological states such as ischemia, the heart's metabolic preference shifts towards glucose. tums.ac.ir Iodocetylic acid (¹²³I) allows researchers to visualize and quantify these metabolic changes in the myocardium of animal models.

Response to Ischemic and Reperfusion Conditions

Preclinical studies using animal models of myocardial ischemia have demonstrated the utility of Iodocetylic acid (¹²³I) in assessing the metabolic response to reduced blood flow and subsequent reperfusion. In a canine model of surgically induced regional ischemia, imaging with an analog, 15-p-[¹²³I]-iodophenylpentadecanoic acid ([¹²³I]IPPA), revealed significant changes in myocardial metabolism. nih.gov Time-activity curves showed a notable increase in the half-life of the tracer in the ischemic apical wall 14 days after the induction of ischemia, indicating altered fatty acid metabolism in the affected region. nih.gov This suggests that Iodocetylic acid (¹²³I) and its analogs can be effective indicators of developing myocardial ischemia. nih.gov

Following ischemia and reperfusion, the heart muscle can enter a state of "metabolic stunning," where fatty acid metabolism remains suppressed even after blood flow is restored. tums.ac.ir Iodocetylic acid (¹²³I) imaging can detect this phenomenon, showing reduced tracer uptake in viable but dysfunctional myocardial segments. This "mismatch" between perfusion and fatty acid metabolism is a key indicator of hibernating myocardium, which has the potential for functional recovery. tums.ac.ir

Table 1: Research Findings on Iodocetylic Acid (¹²³I) in Myocardial Ischemia Models

| Animal Model | Key Finding | Reference |

| Canine | Significant increase in the metabolic half-life of [¹²³I]IPPA in the ischemic apical wall. | nih.gov |

| General Ischemia Models | Reduced uptake of fatty acid analogs in ischemic regions, indicating a shift from fatty acid to glucose metabolism. | tums.ac.ir |

| Rat | Improved myocardial perfusion and fatty acid metabolism after exercise training in rats with transient ischemia. | nih.gov |

Influence of Pharmacological Interventions on Metabolism

Iodocetylic acid (¹²³I) is also employed in preclinical studies to evaluate the effects of pharmacological agents on myocardial fatty acid metabolism. By administering a drug and subsequently imaging with Iodocetylic acid (¹²³I), researchers can determine if the intervention alters fatty acid uptake, oxidation, or storage in the heart. For instance, inhibitors of fatty acid metabolism have been shown to reduce the size of myocardial infarction and improve cardiac function in animal models of ischemia. nih.gov

Studies have explored the role of the transmembrane glycoprotein (B1211001) CD36, which facilitates the uptake of long-chain fatty acids into cardiac muscle cells. researchoutreach.org Pharmacological agents that modulate CD36 activity, such as sulfo-N-succinimidyl oleate (B1233923) (SSO), have been shown to inhibit cellular fatty acid uptake. researchoutreach.orgmdpi.com The use of Iodocetylic acid (¹²³I) in conjunction with such inhibitors allows for the direct visualization and quantification of their effects on myocardial lipid metabolism in vivo. researchoutreach.org For example, the SGLT2 inhibitor Empagliflozin has been demonstrated to reduce myocardial CD36 and cardiotoxic lipids in models of type 2 diabetes. researchoutreach.org

Evaluation of Bacterial Fatty Acid Metabolism in Infection Models (Preclinical)

Recent preclinical research has highlighted a novel application for Iodocetylic acid (¹²³I) analogs in the field of infectious diseases. Specifically, 15-(4-¹²³I-iodophenyl)-3(R,S)-methylpentadecanoic acid ([¹²³I]BMIPP) has been investigated for its potential to visualize bacterial fatty acid metabolism in infection models. nih.gov

In a study using a mouse model infected with Escherichia coli, [¹²³I]BMIPP demonstrated significant accumulation in the infected muscle tissue compared to non-infected muscle. nih.gov The ratio of accumulation in infected to control muscle was 1.31 at 60 minutes post-injection. nih.gov Whole-body imaging showed a 1.33-times higher contrast in infected muscle. nih.gov These findings suggest that [¹²³I]BMIPP can be used to non-invasively detect and monitor bacterial infections by targeting their fatty acid metabolic pathways. nih.govmdpi.com Further research has also shown its utility in detecting Pseudomonas aeruginosa infections. mdpi.com The uptake mechanism in bacteria appears to involve a fatty-acid-transporting membrane protein, similar to CD36 in human cells, and is sensitive to inhibitors like SSO. mdpi.com

Table 2: Accumulation of [¹²³I]BMIPP in a Murine E. coli Infection Model

| Parameter | Value | Reference |

| Ratio of accumulation in infected vs. control muscle (Biodistribution) | 1.31 | nih.gov |

| Contrast of infected vs. non-infected muscle (Whole-body imaging) | 1.33 | nih.gov |

Research into Other Potential Biological Targets and Pathways

The application of Iodocetylic acid (¹²³I) and its analogs extends beyond the heart and bacteria, with ongoing research exploring other potential biological targets and metabolic pathways. Given that fatty acid metabolism is a fundamental process in many cell types, these radiotracers have the potential to be used in a variety of research contexts.

Preclinical animal models are crucial for investigating these alternative applications. For instance, animal models of biliary injury and altered bile acid metabolism have been developed to study cholestatic liver diseases. nih.gov While not a direct application of Iodocetylic acid (¹²³I), this highlights the use of animal models to probe metabolic pathways that could potentially be imaged with suitable fatty acid radiotracers. The liver is a key organ in fatty acid metabolism, and conditions affecting it could alter the biodistribution of Iodocetylic acid (¹²³I).

Furthermore, there is growing interest in the role of fatty acid metabolism in cancer and neurological disorders. The development of specific radiolabeled fatty acid analogs could provide insights into the metabolic reprogramming that occurs in these diseases.

Development of Novel Radiopharmaceutical Analogs and Derivatives for Research

The success of early radioiodinated fatty acids has spurred the development of new analogs and derivatives with improved properties for research applications. nih.gov The goal is to create radiopharmaceuticals with better imaging characteristics, higher target specificity, and more favorable pharmacokinetics.

An example of this is the development of β-methyl-substituted probes like [¹²³I]BMIPP, which exhibit prolonged myocardial retention compared to straight-chain analogs, making them more suitable for SPECT imaging. sci-hub.secore.ac.uk Research has also focused on developing analogs labeled with other radioisotopes, such as fluorine-18 (B77423) for PET imaging, to provide higher resolution and quantification of metabolic fluxes. sci-hub.se

The process of developing new radiopharmaceuticals involves several stages, including the synthesis and evaluation of labeling procedures. For instance, the radiosynthesis of a reboxetine (B1679249) analog, (¹²³I)-NKJ64, involved an electrophilic iododestannylation method to achieve good radiochemical yield and high specific activity. nih.gov Such methodological advancements are critical for producing high-quality radiotracers for preclinical research. The continuous development of novel fatty acid analogs promises to expand the utility of metabolic imaging in a wide range of biomedical research areas. frontiersin.org

Future Directions and Emerging Research Avenues for Iodocetylic Acid 123i Radiotracers

Advancements in Radiosynthesis Automation and Miniaturization

The production of radiopharmaceuticals like ¹²³I-iodocetylic acid is a complex process that is increasingly benefiting from automation and miniaturization. numberanalytics.commultivu.com Automated synthesis modules are becoming more commonplace, offering the ability to streamline the production process, which can lead to reduced human error and radiation exposure. numberanalytics.com These systems can be programmed for complex synthesis protocols, ensuring high precision and reproducibility. numberanalytics.com

Miniaturization, often through the use of microfluidic systems or "lab-on-a-chip" technology, presents a paradigm shift in radiopharmaceutical production. multivu.comnih.gov These systems offer numerous advantages:

Reduced Precursor and Reagent Consumption: Microfluidic devices use significantly smaller volumes of expensive precursors and reagents. multivu.comnih.gov

Improved Reaction Efficiency: The high surface-area-to-volume ratio in microreactors can lead to more efficient chemical reactions. nih.gov

Faster Production Times: Miniaturized systems can often reduce the time required for synthesis, a critical factor when working with short-lived isotopes like Iodine-123. multivu.com

Enhanced Safety: The use of smaller quantities of radioactive material inherently reduces the potential for radiation exposure. numberanalytics.com

While much of the development in this area has focused on PET tracers labeled with Carbon-11 (B1219553) and Fluorine-18 (B77423), the principles are readily applicable to SPECT agents like ¹²³I-iodocetylic acid. nih.gov The development of automated and miniaturized systems for ¹²³I radiopharmaceuticals is an active area of research that promises to make these tracers more accessible and cost-effective in the future. nih.gov

Integration with Advanced Preclinical Imaging Technologies

The evaluation of new radiotracers heavily relies on preclinical imaging in animal models. ahajournals.org The development of advanced, multimodal imaging systems is providing researchers with unprecedented insights into the behavior of tracers like ¹²³I-iodocetylic acid. These systems often combine the high sensitivity of nuclear imaging techniques like SPECT and Positron Emission Tomography (PET) with the high-resolution anatomical detail of Magnetic Resonance Imaging (MRI) and Computed Tomography (CT). usf.eduresearchgate.net

This integration allows for a more comprehensive understanding of tracer biodistribution and kinetics in the context of detailed anatomical information. usf.edu For instance, the USF Health Heart Institute has installed a preclinical imaging suite that includes MRI, CT, and PET capabilities, enabling detailed cardiovascular studies in small animal models. usf.edu Such facilities are crucial for evaluating how the heart and vascular system respond to disease and for testing the efficacy of new therapies and imaging agents. usf.edu

The use of these advanced preclinical imaging platforms will be instrumental in the development and validation of next-generation iodocetylic acid analogs, allowing for a more precise correlation of tracer uptake with physiological and pathological processes.

Computational Modeling and Simulation of Tracer Kinetics and Metabolism

Understanding the precise journey of a radiotracer within the body is fundamental to its effective use. Computational modeling and simulation are powerful tools for dissecting the complex kinetics and metabolism of radiotracers like ¹²³I-iodocetylic acid. nih.govoup.com These models use mathematical equations to describe the dynamic processes of tracer uptake, distribution, and clearance from various tissues. nih.govoup.comnih.gov

By fitting the model's predictions to experimental data obtained from imaging studies, researchers can estimate key kinetic parameters. nih.govoup.com For example, a two-compartment model has been used to analyze the pharmacokinetics of ¹²³I-BMIPP, a methylated analog of iodophenyl-pentadecanoic acid, in patients with hypertrophic cardiomyopathy. nih.gov This analysis allowed for the determination of influx and outflux rate constants, providing insights into the underlying metabolic changes in the diseased heart. nih.gov

Simulations can also be used to:

Predict the distribution of a tracer in different physiological or pathological states.

Investigate the effects of various factors, such as blood flow and enzyme activity, on tracer kinetics.

Optimize imaging protocols for better diagnostic accuracy.

As computational power and modeling software become more sophisticated, the ability to simulate the behavior of ¹²³I-iodocetylic acid and its analogs will become increasingly valuable in both preclinical research and clinical applications. nih.gov

Exploration of New Preclinical Disease Models for Tracer Evaluation

The development and validation of radiotracers require robust preclinical disease models that accurately mimic human pathophysiology. ahajournals.org For a cardiac imaging agent like ¹²³I-iodocetylic acid, this means utilizing a range of animal models of cardiovascular disease. imavita.com These can include models of:

Myocardial Ischemia and Infarction: These models are essential for evaluating a tracer's ability to assess myocardial viability and perfusion. jacc.org

Heart Failure: Tracers can be evaluated for their ability to monitor the metabolic changes that occur in the failing heart. nih.gov

Cardiomyopathies: Models of hypertrophic or dilated cardiomyopathy can be used to study alterations in fatty acid metabolism. nih.gov

Atherosclerosis: The role of inflammation in atherosclerosis can be investigated using specific animal models and targeted tracers. jacc.org